molecular formula C11H10FNO3 B13518330 methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B13518330
M. Wt: 223.20 g/mol
InChI Key: PBUHMJOWQADKIR-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, is of interest for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring. The presence of both fluoro and methoxy groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in drug discovery.

Chemical Structure and Properties

This compound features a distinctive structure characterized by the presence of a fluorine atom at the 6-position and a methoxy group at the 4-position of the indole ring. The molecular formula is C10H10FNO3C_{10}H_{10}FNO_3, with a molecular weight of approximately 201.19 g/mol. The unique substitution pattern enhances its reactivity and biological activity compared to other indole derivatives.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antiviral Activity : Studies suggest that this compound may inhibit viral replication by targeting specific viral enzymes, thereby preventing the spread of infections.
  • Anticancer Properties : It has shown promise in inhibiting cancer cell growth through modulation of signaling pathways and induction of apoptosis in various cancer cell lines, including breast and leukemia cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Effect Cell Lines/Models References
AntiviralInhibition of viral replicationVarious viral models
AnticancerInduction of apoptosisMCF-7, U-937, CEM-13
CytotoxicityDose-dependent cytotoxic effectsMDA-MB-231, HeLa
Enzyme InhibitionTargeting specific enzymesCancer-related enzyme assays

Case Studies and Research Findings

  • Antiviral Studies : Research demonstrated that this compound exhibited significant antiviral activity against various viruses by inhibiting their replication mechanisms. This was particularly evident in studies involving human immunodeficiency virus (HIV) models.
  • Anticancer Efficacy : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines such as MCF-7 and U-937. Flow cytometry assays revealed that it triggered caspase activation, leading to programmed cell death in a dose-dependent manner . Notably, the compound showed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups such as fluorine at the 6-position significantly enhanced the cytotoxic properties of indole derivatives. This modification was crucial for achieving higher biological activity against cancer cell lines .

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO3/c1-15-10-4-6(12)3-8-7(10)5-9(13-8)11(14)16-2/h3-5,13H,1-2H3

InChI Key

PBUHMJOWQADKIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=C(N2)C(=O)OC)F

Origin of Product

United States

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